![molecular formula C25H22N6O3 B030658 坎地沙坦甲酯 CAS No. 139481-69-9](/img/structure/B30658.png)
坎地沙坦甲酯
描述
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
科学研究应用
In Vivo Imaging of Renal AT1 Receptors
One of the most promising applications of methyl candesartan is its use as a radiotracer for positron emission tomography (PET) imaging of angiotensin II type 1 (AT1) receptors in the kidneys. A study demonstrated that the compound [(11)C]methyl-candesartan effectively binds to AT1 receptors, allowing for selective imaging of renal tissues. This capability is crucial for understanding renal pathophysiology and assessing conditions like hypertension and kidney disease.
- Synthesis Method : The synthesis involves methylation of tetrazole-protected candesartan using [(11)C]methyl iodide, followed by deprotection with hydrochloric acid. This method yields high specific activities and radiochemical purity, making it suitable for clinical applications .
- Biodistribution Studies : Ex vivo studies indicated that [(11)C]methyl-candesartan exhibited significant retention in AT1 receptor-rich areas such as the renal cortex, highlighting its potential for targeted imaging .
Cardiovascular Applications
Methyl candesartan's role in cardiovascular health has been evaluated through various clinical trials. Its primary function as an AT1 receptor antagonist suggests potential benefits in managing hypertension and heart failure.
- Clinical Trials : In a double-blind trial involving patients with essential hypertension, doses of candesartan (including its derivatives) demonstrated significant reductions in blood pressure with sustained effects over time. The pharmacokinetic profiles indicated that methylated forms could offer enhanced therapeutic efficacy compared to standard formulations .
- Pharmacodynamics : The compound's ability to antagonize AT1 receptors contributes to vasodilation and reduced blood pressure, which are critical in treating cardiovascular disorders .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of candesartan derivatives, including methyl candesartan, particularly in the context of cognitive impairment and Alzheimer's disease.
- Trial Insights : The CALIBREX and CEDAR trials assessed the impact of candesartan on cerebral microvascular function. Results indicated improvements in cerebrovascular reactivity independent of blood pressure changes, suggesting a potential role in enhancing cerebral perfusion and cognitive function .
- Mechanistic Understanding : The neuroprotective mechanisms may involve modulation of inflammatory pathways and improvement in vascular health within the brain, which are crucial for patients with conditions like Alzheimer's disease .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of methyl candesartan is essential for optimizing its therapeutic use.
- Pharmacokinetic Studies : Research indicates that the bioavailability and clearance rates of methyl candesartan can vary based on individual patient factors such as age, body weight, and liver function. For instance, studies have shown that metabolic clearance rates are significantly influenced by these variables, necessitating personalized dosing regimens .
- Safety Assessments : Clinical evaluations have reported a favorable safety profile for methyl candesartan, with minimal adverse effects compared to traditional antihypertensives. This characteristic is particularly important for long-term management strategies in hypertensive patients .
Data Summary Table
作用机制
Target of Action
Methyl Candesartan, also known as “Methyl 1-((2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate”, primarily targets the Type-1 angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
Methyl Candesartan acts as an angiotensin receptor blocker (ARB) . It selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Pathways
By blocking the AT1 receptor, Methyl Candesartan disrupts the RAAS pathway . Angiotensin II, under normal circumstances, binds to the AT1 receptor, causing vasoconstriction and promoting the release of aldosterone. Aldosterone further enhances sodium and water reabsorption, which can elevate blood pressure . Methyl Candesartan’s antagonistic action on the AT1 receptor prevents these effects, thereby reducing blood pressure .
Pharmacokinetics
Methyl Candesartan is absorbed and converted to its active form, candesartan, during absorption from the gastrointestinal tract . It has a low oral bioavailability (about 40%) due to incomplete absorption . The drug is mainly cleared by the kidneys, and to a lesser extent, through the biliary or intestinal route . The apparent oral clearance of candesartan is 0.25 L/h/kg after a single dose in healthy individuals . The elimination half-life is dose-dependent, ranging from 5 to 9 hours .
Result of Action
The primary result of Methyl Candesartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, thereby lowering blood pressure .
Action Environment
The action of Methyl Candesartan can be influenced by various environmental factors. For instance, renal function can affect the pharmacokinetic profile of the drug . In patients with impaired renal function, the elimination half-life of the drug can be prolonged . Furthermore, the drug’s efficacy can be influenced by dietary salt intake, as high salt intake can counteract the blood pressure-lowering effects of ARBs. Lastly, the drug’s stability and efficacy can be affected by storage conditions, such as temperature and humidity .
生化分析
Biochemical Properties
Methyl Candesartan interacts with various enzymes and proteins in biochemical reactions. It is related to Candesartan, which has been shown to interact with the angiotensin II type 1 (AT1) receptor . This interaction plays a crucial role in the regulation of blood pressure and fluid balance .
Cellular Effects
Methyl Candesartan has notable effects on various types of cells and cellular processes. For instance, Candesartan has been shown to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . This suggests that Methyl Candesartan may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl Candesartan involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a compound related to Candesartan, it likely shares a similar mechanism of action. Candesartan is known to antagonize the renin-angiotensin-aldosterone system (RAAS), competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) and preventing the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
For instance, studies on Candesartan have shown that it has a half-life of 9 hours in healthy individuals . This suggests that Methyl Candesartan may have similar temporal characteristics.
Dosage Effects in Animal Models
The effects of Methyl Candesartan can vary with different dosages in animal models. Studies on Candesartan have shown beneficial effects in reducing lesion volume and improving motor and memory function after traumatic brain injury in mice
Metabolic Pathways
Methyl Candesartan is involved in various metabolic pathways. Candesartan is metabolized by cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, or excreted in an unchanged form through urine, biliary tract and feces . This suggests that Methyl Candesartan may be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of Methyl Candesartan within cells and tissues are critical aspects of its biochemical profile. While specific transporters or binding proteins for Methyl Candesartan have not been identified, it is known that Candesartan that reaches the systemic circulation is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route .
Subcellular Localization
For instance, studies on Candesartan have shown that it reduces intracellular calcium overload, suggesting it may localize to areas of the cell involved in calcium regulation
生物活性
Methyl candesartan, a derivative of the angiotensin II receptor blocker (ARB) candesartan, has garnered attention for its potential biological activities, particularly in cardiovascular health and neurodegenerative conditions. This article synthesizes current research findings, pharmacokinetic data, and clinical trial results to provide a comprehensive overview of methyl candesartan's biological activity.
Overview of Candesartan and Methyl Candesartan
Candesartan cilexetil is a prodrug that converts to the active compound candesartan upon absorption. It selectively antagonizes the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure. Methylation of candesartan enhances its pharmacological profile, potentially improving its therapeutic efficacy and selectivity for AT1 receptors.
Pharmacokinetics
The pharmacokinetic properties of methyl candesartan have been explored in various studies:
- Bioavailability : The absolute bioavailability of candesartan is approximately 15% after oral administration of its prodrug form. Methylation may influence this parameter positively, although specific data on methyl candesartan is limited.
- Half-life : Candesartan has a terminal half-life ranging from 4 to 9 hours. Methylated derivatives may exhibit prolonged effects due to tighter binding to the AT1 receptor, which could enhance therapeutic outcomes in chronic conditions .
Table 1: Pharmacokinetic Parameters of Candesartan
Parameter | Value |
---|---|
Bioavailability | ~15% |
Terminal Half-life | 4-9 hours |
Volume of Distribution | 0.13 L/kg |
Protein Binding | >99% |
Cardiovascular Effects
Methyl candesartan's primary mechanism involves the blockade of AT1 receptors, which leads to several cardiovascular benefits:
- Blood Pressure Reduction : Clinical studies indicate that candesartan effectively reduces both systolic and diastolic blood pressure, with methyl derivatives potentially enhancing this effect due to improved receptor affinity .
- Cardiovascular Mortality : In the CHARM studies, candesartan significantly reduced cardiovascular mortality by 23% in heart failure patients, suggesting that methylated forms may also confer similar or enhanced protective effects against heart failure .
Neuroprotective Effects
Recent trials have investigated the neuroprotective potential of candesartan in conditions like Alzheimer's disease:
- Cognitive Function : The CEDAR trial demonstrated that candesartan treatment improved cerebral microvascular function and showed trends toward cognitive improvement in patients with mild cognitive impairment . Methyl candesartan may further enhance these outcomes due to its modified pharmacological profile.
- Biomarker Changes : Treatment with candesartan was associated with increased levels of cerebrospinal fluid (CSF) amyloid beta proteins, indicating potential modulation of amyloid pathology .
Case Studies and Clinical Trials
Several clinical trials have provided insights into the efficacy and safety of methylated derivatives:
- AVEC Trial : This study compared the effects of candesartan against other antihypertensives in older adults with cognitive impairment. Results indicated significant improvements in executive function and memory associated with angiotensin receptor blockade .
- CEDAR Trial : Focused on patients with Alzheimer's disease, this trial assessed cognitive outcomes and safety profiles. Participants receiving candesartan showed improved cerebrovascular reactivity without significant adverse effects, suggesting a favorable safety profile for long-term use .
属性
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFEPGTRLLUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161060 | |
Record name | Methyl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-69-9 | |
Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139481-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl candesartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL CANDESARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG25Z8EW4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl candesartan interact with its target and what are the downstream effects?
A1: Methyl candesartan is a selective antagonist for angiotensin II type 1 receptors (AT1Rs) [, , , , , ]. By binding to AT1Rs, methyl candesartan blocks the binding of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and fluid balance. This antagonistic action inhibits the downstream signaling cascade typically activated by angiotensin II, including vasoconstriction and aldosterone release.
Q2: What is the structural characterization of methyl candesartan, including its molecular formula, weight, and spectroscopic data?
A2: While the provided research abstracts don't delve into detailed spectroscopic data, they confirm methyl candesartan is a methyl ester derivative of candesartan []. For comprehensive structural characterization, it would be beneficial to consult resources like PubChem or other chemical databases.
Q3: Can you elaborate on the application of methyl candesartan in positron emission tomography (PET)?
A3: Methyl candesartan has shown significant potential as a radioligand for imaging AT1Rs using PET [, , , , , ]. Researchers have radiolabeled methyl candesartan with carbon-11 ([11C]), creating [11C]methyl-candesartan, which can be used as a tracer in PET scans.
Q4: What preclinical studies have been conducted with [11C]methyl-candesartan?
A4: Studies in rats have demonstrated that [11C]methyl-candesartan exhibits high uptake in organs known to express high levels of AT1Rs, such as the kidneys, adrenal glands, and lungs [, ]. This uptake was significantly reduced by pre-treatment with AT1R blockers, confirming the specificity of the tracer. Further research is exploring its application in animal models of various diseases, including renal insufficiency and myocardial infarction [, ].
Q5: What are the advantages of using [11C]methyl-candesartan for imaging AT1Rs compared to other methods?
A5: [11C]methyl-candesartan offers several advantages as a PET tracer. Its high specificity for AT1Rs allows for accurate visualization and quantification of receptor density in vivo []. Additionally, the short half-life of carbon-11 (20 minutes) allows for repeated scans within a short timeframe, enabling researchers to monitor dynamic changes in receptor expression over time.
Q6: What future directions are being considered for research with [11C]methyl-candesartan?
A6: Future research aims to further investigate the utility of [11C]methyl-candesartan in preclinical models and potentially translate its use to clinical settings for diagnosing and monitoring diseases involving dysregulated AT1R expression [, , ]. This includes exploring its potential in conditions like diabetes, heart failure, and renal diseases. Further optimization of the tracer's synthesis and evaluation in larger animal models are also important steps towards clinical translation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。